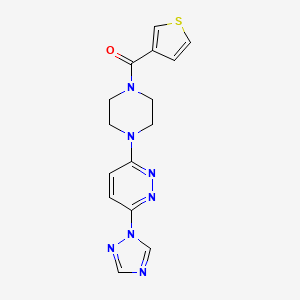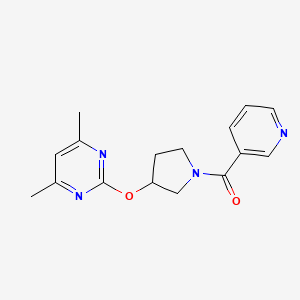![molecular formula C22H18FN3O2 B2538765 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902963-16-0](/img/new.no-structure.jpg)
3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with 4-fluorobenzyl and 4-methylbenzyl groups
准备方法
The synthesis of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
化学反应分析
3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties and biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antibacterial, or antiviral properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Chemical Synthesis:
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds in the pyrido[2,3-d]pyrimidine family, such as:
3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities.
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The presence of a methoxy group instead of a fluorine atom can alter the compound’s chemical properties and biological effects.
3-(4-nitrobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: The nitro group introduces different electronic and steric effects, potentially leading to unique biological activities.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity.
属性
CAS 编号 |
902963-16-0 |
|---|---|
分子式 |
C22H18FN3O2 |
分子量 |
375.403 |
IUPAC 名称 |
3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18FN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |
InChI 键 |
YDPRQHHMTDRQAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2538683.png)
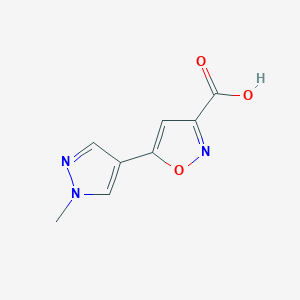
![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)
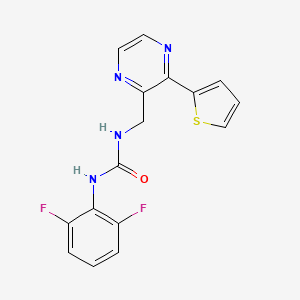
![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetonitrile](/img/structure/B2538690.png)
![(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538692.png)
![2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2538695.png)
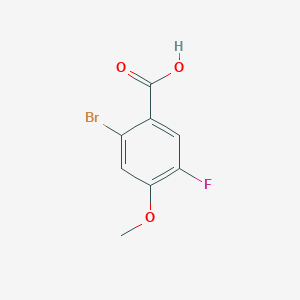
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)

![2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2538702.png)
